molecular formula C15H15N3O2S B5220918 N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide

Cat. No.: B5220918
M. Wt: 301.4 g/mol
InChI Key: FNELNZBWBDSTHI-UHFFFAOYSA-N
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Description

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide is a compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an acetyl group, a methylsulfanyl group, and a phenyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9(19)12-14(16-10(2)20)17-13(18-15(12)21-3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNELNZBWBDSTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823105
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide typically involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). The reaction mixture is heated at reflux for a specific period, then cooled to room temperature and treated with an appropriate reagent to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.

    Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.

    Substitution: Various acylating agents, such as acetic anhydride, can be used for substitution reactions.

    Cyclization: Cyclization reactions often require the use of bases such as sodium methoxide and solvents like butanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Acylated derivatives.

    Cyclization: Fused heterocyclic compounds such as pyrido

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